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Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters from a pivotal food-effect study,

demonstrating that a high-fat meal does not meaningfully alter quizartinib exposure [1] [2].

. Geometric Least Squares 90% Confidence
Pharmacokinetic Parameter .
Mean Ratio (Fed/Fasted) Interval

Cmax (Maximum observed concentration) 91.58% 82.15% to

102.08%
AUClast (Area under the curve from time 0 105.39% 90.79% to
to last quantifiable concentration) 122.35%
AUCinf (Area under the curve fromtime 0to 108.39% 91.54% to
infinity) 128.34%

Key Findings: The 90% confidence intervals for Cmax and AUClast fell entirely within the standard
80%-125% bioequivalence range [1]. The upper limit for AUCinf was slightly outside at 128.34%, which is
not considered clinically significant. The only notable effect of food was a delay in the time to maximum

concentration (Tmax) by 2 hours [1]. All adverse events reported in the study were mild or moderate [1].
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Experimental Protocol for Food-Effect Assessment

This section outlines the core methodology from the clinical study that generated the above data, serving as a

reference for researchers [1].

1. Study Design

e Type: Pivotal, open-label, randomized, parallel-group study.

¢ Objective: To evaluate the effect of a high-fat, high-calorie meal on the bioavailability of a single oral
dose of quizartinib.

e Compliance: Conducted in accordance with US FDA guidance on food-effect bioequivalence studies

[1].
2. Subject Population

¢ Participants: Healthy male and female adults (aged 18-55).
¢ Key Health Criteria: Body mass index (BMI) of 18-32 kg/m? and normal renal, hepatic, and cardiac
function. Subjects with a QTcF >450 ms were excluded [1].

3. Dosing and Randomization

¢ Treatment Groups: Subjects were randomized 1:1 into two groups (n=34 fasted; n=30 fed) [1].

¢ Quizartinib Dose: A single 30 mg tablet (the highest strength to be marketed) was administered [1].

e Fasted Group: Received quizartinib after an overnight fast of at least 10 hours and continued to fast
for 4 hours post-dose.

¢ Fed Group: Consumed a standard FDA high-fat, high-calorie meal within 30 minutes. Quizartinib was
administered 30 minutes after the start of the meal [1].

4. Bioanalytical Methods

e Sample Collection: Serial blood samples were collected up to 504 hours (21 days) post-dose to fully
characterize the pharmacokinetic profile, given quizartinib's long half-life [1].

¢ Analytic Technique: Plasma concentrations of quizartinib and its active metabolite, AC886, were
measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method [1].

¢ Assay Performance: The analytical range was 0.50 to 500 ng/mL for both analytes, with
demonstrated precision and accuracy [1].

Application Notes for Drug Development
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e Dosing Recommendation: The study concluded that quizartinib can be administered without
regard to food [1] [2]. This simplifies dosing instructions for patients and improves adherence.

¢ Mechanistic Insight: The lack of a significant food effect suggests that the tablet formulation of
quizartinib reliably delivers the drug irrespective of gastric conditions, which is a valuable
characteristic for an oral oncolytic [1].

e Context with Acid-Reducing Agents: A separate drug-drug interaction study found that the proton
pump inhibitor lansoprazole also had a minimal effect on quizartinib pharmacokinetics, indicating that
quizartinib can be co-administered with acid-reducing agents, a common supportive care medication
in AML patients [3].

Experimental Workflow and Decision Pathway

The following diagrams illustrate the key experimental workflow and the logical pathway for determining

quizartinib administration based on the study data.
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Click to download full resolution via product page

Figure 1: Experimental workflow for assessing the food effect on quizartinib pharmacokinetics, detailing

subject handling, dosing, and bioanalysis.
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Figure 2: Decision pathway derived from study data, concluding that quizartinib can be taken with or

without food.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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